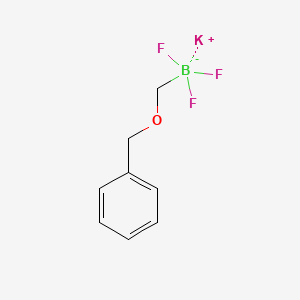

Potassium ((benzyloxy)methyl)trifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(phenylmethoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZQNVFTJPRHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670584 | |

| Record name | Potassium [(benzyloxy)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027642-25-6 | |

| Record name | Potassium [(benzyloxy)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1027642-25-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Potassium Organotrifluoroborates

An In-depth Technical Guide to the Synthesis of Potassium ((Benzyloxy)methyl)trifluoroborate

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1] While boronic acids have long been the workhorses of this transformation, their inherent limitations—namely instability towards air and moisture and a propensity for protodeboronation—can complicate synthesis and purification.[1] The advent of potassium organotrifluoroborates has provided a robust solution to these challenges. These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, allowing for indefinite storage and simplified handling without the need for specialized inert-atmosphere techniques.[1][2][3][4]

This guide focuses on the synthesis of a particularly useful member of this class: This compound (CAS 1027642-25-6).[5][6][7] This reagent serves as a nucleophilic synthon for the benzyloxymethyl group, a common motif in pharmacologically active compounds and complex organic molecules. Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl chlorides, offering a novel and flexible disconnection for the synthesis of protected aryl alcohols and ethers.[8][9] We will explore the mechanistic underpinnings of its synthesis, provide a detailed, field-proven experimental protocol, and discuss its handling and application.

Part 1: Mechanistic Rationale and Synthetic Strategy

The conversion of an organoboron species into its corresponding potassium organotrifluoroborate is typically achieved by treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3][4] The KHF₂ serves as a fluoride source, displacing the hydroxyl or alkoxy groups on the tricoordinate boron atom to form a stable, tetracoordinate borate salt.[2][10]

For the synthesis of this compound, a direct borylation of benzyloxymethane is not practical. Instead, a more elegant and efficient strategy, pioneered by Molander and co-workers, involves a two-stage process built around a key intermediate: a potassium halomethyltrifluoroborate.[8][11]

The overarching strategy is as follows:

-

Formation of a Halomethyltrifluoroborate Synthon : Potassium bromomethyltrifluoroborate is synthesized in a one-pot reaction. This involves the lithiation of dibromomethane, trapping of the resulting carbenoid with a trialkyl borate, and subsequent conversion to the trifluoroborate salt with KHF₂.[11][12]

-

Nucleophilic Displacement : The bromide of the potassium bromomethyltrifluoroborate is displaced by a benzyl alkoxide in a classical Williamson ether synthesis (Sₙ2 reaction) to yield the final product.[8]

This approach is powerful because it leverages the stability of the trifluoroborate group while enabling the versatile formation of a C-O bond.

Part 2: Detailed Experimental Protocols

Safety Precautions: This synthesis involves hazardous materials. N-Butyllithium (n-BuLi) is pyrophoric. Sodium hydride (NaH) is a flammable solid that reacts violently with water. Dibromomethane is toxic. Potassium hydrogen fluoride (KHF₂) is corrosive and releases toxic hydrogen fluoride (HF) gas upon contact with acid or water.[3] All operations must be conducted in a well-ventilated fume hood, under an inert atmosphere (argon or nitrogen), and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Stage 1: Synthesis of Potassium Bromomethyltrifluoroborate

This one-pot procedure is adapted from the methodology developed by Molander and Ham.[11][13]

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Dibromomethane | 173.83 | 8.69 g (3.99 mL) | 50.0 | 1.0 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |

| Trimethyl borate | 103.91 | 7.80 g (8.38 mL) | 75.0 | 1.5 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.0 mL | 55.0 | 1.1 |

| Potassium hydrogen fluoride (KHF₂) | 78.10 | 17.57 g | 225 | 4.5 |

| Water, deionized | 18.02 | 75 mL | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a rubber septum, add dibromomethane and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Borate: Add trimethyl borate to the cooled solution.

-

Lithiation: Slowly add n-butyllithium dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for an additional 2 hours.

-

Quenching with KHF₂: In a separate flask, prepare a solution of potassium hydrogen fluoride in deionized water. Remove the reaction flask from the cooling bath and allow it to warm to 0 °C in an ice-water bath. Slowly add the aqueous KHF₂ solution to the reaction mixture. Caution: This may cause gas evolution.

-

Warming and Precipitation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours (overnight). A white precipitate will form.

-

Isolation: Collect the white solid by vacuum filtration. Wash the solid sequentially with cold water (2 x 30 mL) and diethyl ether (2 x 30 mL) to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the resulting white powder under high vacuum to a constant weight to yield potassium bromomethyltrifluoroborate.

Stage 2: Synthesis of this compound

This procedure follows the Sₙ2 displacement methodology.[8]

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.96 g | 24.0 | 1.2 |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |

| Benzyl alcohol | 108.14 | 2.38 g (2.28 mL) | 22.0 | 1.1 |

| Potassium bromomethyltrifluoroborate | 200.82 | 4.02 g | 20.0 | 1.0 |

Step-by-Step Methodology:

-

Preparation of Alkoxide: To an oven-dried 250 mL round-bottom flask under nitrogen, add the sodium hydride dispersion. Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time. Add 80 mL of anhydrous THF.

-

Cooling: Cool the NaH suspension to 0 °C in an ice-water bath.

-

Addition of Alcohol: Slowly add benzyl alcohol dropwise to the NaH suspension. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until gas evolution ceases. This forms the sodium benzyloxide solution.

-

Addition of Bromide: In a separate flask, dissolve the potassium bromomethyltrifluoroborate (from Stage 1) in 20 mL of anhydrous THF. Add this solution to the sodium benzyloxide solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and carefully quench by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution and concentrate the solvent under reduced pressure to yield a crude solid. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to afford this compound as a white solid.[14]

Conclusion

The synthesis of this compound via nucleophilic substitution on a pre-formed halomethyltrifluoroborate synthon represents a robust, reliable, and scalable method for accessing this valuable chemical building block. The resulting product offers superior stability and handling characteristics compared to traditional organoboron reagents, making it an attractive choice for researchers in drug development and materials science. Its successful application in Suzuki-Miyaura cross-coupling provides a powerful tool for the strategic introduction of the benzyloxymethyl moiety into complex molecular architectures.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

PubMed. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. National Center for Biotechnology Information. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. . [Link]

-

ElectronicsAndBooks. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(20), 7460–7470. [Link]

-

Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 10(19), 4363–4366. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 76(12), 4983–4991. [Link]

-

Molander, G. A., & Fumagalli, T. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. ACS Catalysis, 2(3), 372–376. [Link]

-

Molander, G. A., & Fleury-Brégeot, N. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(24), 6206–6209. [Link]

-

Frontier Specialty Chemicals. (n.d.). Potassium benzyloxymethyltrifluoroborate. . [Link]

-

Molander, G. A., & Ham, J. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2247–2250. [Link]

-

Frontier Specialty Chemicals. (n.d.). Potassium (benzyloxycarbonylamino)methyltrifluoroborate. . [Link]

-

Darses, S., et al. (2009). One-Pot Syntheses of Tetrabutylammonium Trifluoroborates from Boronic Acids. Organic Syntheses, 86, 322. [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 1(4), 677–693. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium benzyloxymethyltrifluoroborate | [frontierspecialtychemicals.com]

- 6. 1027642-25-6 Cas No. | Potassium [(benzyloxy)methyl]trifluoroborate | Apollo [store.apolloscientific.co.uk]

- 7. scbt.com [scbt.com]

- 8. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [(4-甲氧基苄氧基)甲基]三氟硼酸钾 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 12. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 13. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Chemical Properties and Applications of Potassium ((benzyloxy)methyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, the pursuit of stable, versatile, and efficient reagents is a perpetual endeavor. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, offering significant advantages over their boronic acid and ester counterparts. Their remarkable stability to air and moisture simplifies handling and storage, making them highly attractive for a wide range of synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of a key member of this class: potassium ((benzyloxy)methyl)trifluoroborate. We will delve into its chemical properties, synthesis, and reactivity, with a particular focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science.

Physicochemical Properties: A Foundation of Stability

This compound is a white, crystalline solid that exhibits the characteristic stability of organotrifluoroborate salts. This stability is attributed to the tetracoordinate nature of the boron atom, which mitigates the inherent reactivity of the carbon-boron bond.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BF₃KO | [2] |

| Molecular Weight | 228.06 g/mol | |

| Appearance | White solid | |

| Melting Point | 203-211 °C | |

| CAS Number | 1027642-25-6 | [2] |

| Storage | 2-8°C |

Synthesis: Crafting a Versatile Reagent

The synthesis of this compound can be achieved through a straightforward and efficient protocol, adaptable from general methods for the preparation of potassium alkoxymethyltrifluoroborates. A common and practical approach involves the nucleophilic substitution of a halomethyltrifluoroborate with an alkoxide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of potassium alkoxymethyltrifluoroborates.[3]

Step 1: Generation of the Benzyl Alkoxide

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), benzyl alcohol is dissolved in a suitable anhydrous solvent such as tetrahydrofuran (THF). To this solution, a strong base like sodium hydride (NaH) or potassium hydride (KH) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature to ensure complete formation of the sodium or potassium benzyl alkoxide.

Step 2: Nucleophilic Substitution

In a separate flask, potassium bromomethyltrifluoroborate is suspended in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The freshly prepared benzyl alkoxide solution is then added dropwise to this suspension at room temperature. The reaction mixture is stirred overnight.

Step 3: Work-up and Isolation

The reaction mixture is quenched with water and the organic solvent is removed under reduced pressure. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a white solid.[4]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: Unveiling the Structure

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Absorption Bands | Inferred From |

| ¹H NMR (DMSO-d₆) | Phenyl protons: ~7.3 ppm (m), Benzyl CH₂: ~4.5 ppm (s), Methylene CH₂: ~3.5 ppm (s) | [5] |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons: ~127-138 ppm, Benzyl CH₂: ~72 ppm, Methylene CH₂-B: ~70 ppm (broad) | [6] |

| ¹⁹F NMR (DMSO-d₆) | -135 to -145 ppm (broad quartet) | [6] |

| ¹¹B NMR (DMSO-d₆) | 3-6 ppm (quartet) | [6] |

| IR (KBr) | C-H (aromatic): ~3030 cm⁻¹, C-H (aliphatic): ~2900-2850 cm⁻¹, C-O: ~1100 cm⁻¹, B-F: ~1050-950 cm⁻¹ | General IR data |

Reactivity and Synthetic Applications: A Gateway to Molecular Complexity

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction enables the formation of a carbon-carbon bond between the benzyloxymethyl group and a variety of electrophiles.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound serves as an excellent precursor to the corresponding boronic acid in situ, which then participates in the catalytic cycle of the Suzuki-Miyaura reaction. This transformation is a powerful tool for the synthesis of complex molecules, including those with pharmaceutical applications.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a general procedure adapted from established methods for the cross-coupling of potassium alkyltrifluoroborates.[4]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Phosphine ligand (e.g., SPhos, RuPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

-

To a Schlenk tube or microwave vial is added the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2-3 equiv).

-

The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

The degassed solvent system is added, and the reaction mixture is heated to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired cross-coupled product.

Stability and Reactivity Profile

Potassium organotrifluoroborates are generally stable to a range of reaction conditions, which allows for their use in multi-step syntheses.[1]

-

Acidic Conditions: While generally stable, prolonged exposure to strong acids can lead to protodeboronation, releasing the corresponding alkane. The rate of this decomposition is dependent on the acid strength and temperature.

-

Basic Conditions: Organotrifluoroborates are generally stable to mild bases. However, strong bases can promote decomposition pathways. The presence of a base is, however, crucial for the activation of the trifluoroborate in the Suzuki-Miyaura coupling, facilitating the formation of the catalytically active boronic acid or a related boronate species.

-

Oxidizing and Reducing Agents: Potassium organotrifluoroborates exhibit remarkable stability towards many common oxidizing and reducing agents, a key advantage over boronic acids.

Applications in Drug Discovery and Development

The benzyloxymethyl moiety is a valuable structural motif in medicinal chemistry, often serving as a protected hydroxymethyl group or as a key pharmacophoric element. The ability to introduce this group efficiently and with high functional group tolerance via Suzuki-Miyaura cross-coupling makes this compound a highly relevant reagent for drug discovery programs.

Conclusion: A Versatile and Indispensable Tool

This compound stands out as a stable, easy-to-handle, and highly effective reagent for the introduction of the benzyloxymethyl group in organic synthesis. Its primary application in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a powerful method for the construction of complex molecular architectures. For researchers and scientists in the field of drug development, this reagent offers a reliable and efficient means to access novel chemical matter, facilitating the exploration of new therapeutic agents. As the demand for more efficient and sustainable synthetic methodologies continues to grow, the importance of reagents like this compound is set to increase, solidifying its place as an indispensable tool in the modern synthetic chemist's arsenal.

References

-

Campeau, L.-C., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn Reson Chem, 48(10), 873-878. [Link]

-

Molander, G. A., & Sandrock, D. L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. J Am Chem Soc, 134(42), 17563-17566. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Organic Syntheses, 83, 148. [Link]

-

Alfa Aesar. This compound. [Link]

-

Molander, G. A., & Beaumard, F. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett., 13(15), 3948–3951. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr Opin Drug Discov Devel, 12(6), 811-23. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Potassium (4-methoxy)benzyloxymethyltrifluoroborate(1027642-26-7) 1H NMR [m.chemicalbook.com]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

A-Z: A Deep Dive into Potassium ((Benzyloxy)methyl)trifluoroborate for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, particularly within drug discovery and development, the demand for robust, versatile, and easy-to-handle reagents is constant. Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and esters, offering remarkable stability and reactivity in key carbon-carbon bond-forming reactions.[1] This guide focuses on a particularly valuable member of this class: Potassium ((benzyloxy)methyl)trifluoroborate. We will explore its molecular structure, physicochemical properties, synthesis, and critical applications, providing field-proven insights and detailed protocols to empower researchers in leveraging this powerful synthetic tool.

The Ascendancy of Organotrifluoroborates: A Paradigm Shift

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, heavily relying on boronic acids as the organoboron partner.[2] However, the inherent instability of boronic acids—their propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation—presents significant challenges in storage, handling, and stoichiometric control.[1] Organotrifluoroborates, by contrast, are generally crystalline, free-flowing solids that are exceptionally stable to both air and moisture.[1][3]

This stability is conferred by the tetracoordinate nature of the boron atom, which is bonded to three highly electronegative fluorine atoms.[4] This structural feature makes the boron center less electrophilic and the C-B bond less prone to cleavage under many standard reaction conditions, allowing these reagents to be carried through multi-step syntheses where boronic acids would fail.[5]

Molecular Structure and Physicochemical Profile

This compound, with the chemical formula C8H9BF3KO, is an ionic compound consisting of a potassium cation (K+) and a ((benzyloxy)methyl)trifluoroborate anion ([BnOCH2BF3]−).[6]

Structural Features

The anion features a central boron atom in a tetrahedral geometry. Three positions are occupied by fluorine atoms, and the fourth is a carbon atom of the benzyloxymethyl group. This tetracoordinate structure is key to the compound's stability compared to its trigonal planar boronic acid counterpart.[4]

Caption: Structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is provided below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 1027642-25-6 | [6][7] |

| Molecular Formula | C8H9BF3KO | [6][8] |

| Molecular Weight | 228.06 g/mol | [6][7] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 203-211 °C | [7] |

| Storage Temperature | 2-8°C | [7] |

Synthesis and Spectroscopic Characterization

The synthesis of potassium alkyltrifluoroborates is well-established and can be achieved through several reliable routes, often starting from Grignard reagents or via hydroboration of alkenes.[2]

A Representative Synthetic Protocol

A common method involves the reaction of a suitable organometallic reagent with a borate ester, followed by treatment with potassium hydrogen fluoride (KHF2).

Step-by-Step Methodology:

-

Formation of the Boronate Ester: A solution of (benzyloxy)methylmagnesium chloride is prepared and slowly added to a cooled solution of triisopropyl borate in THF at -78 °C. The causality here is critical: the low temperature prevents unwanted side reactions and ensures controlled formation of the boronate ester intermediate.

-

Hydrolysis and Salt Formation: The reaction mixture is warmed to room temperature and then treated with an aqueous solution of potassium hydrogen fluoride (KHF2). The KHF2 serves a dual purpose: it hydrolyzes the boronate ester and provides the fluoride ions and potassium counterion to form the stable, crystalline trifluoroborate salt.

-

Isolation: The resulting solid is typically isolated by filtration, washed with a cold solvent like acetone to remove impurities, and dried under vacuum. The use of a Soxhlet apparatus for extraction can improve yields for certain substrates.[9]

This self-validating protocol yields a stable product that can be characterized by standard analytical techniques.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, particularly for the synthesis of aryl- and heteroarylmethyl ethers.

Mechanistic Insights

The reaction proceeds via the canonical Suzuki-Miyaura catalytic cycle. The key step involving the trifluoroborate is the transmetalation. Unlike boronic acids, the trifluoroborate salt requires activation, which is typically achieved with a base (e.g., Cs2CO3, K2CO3). The base facilitates the slow hydrolysis of the trifluoroborate to a more reactive boronic acid or a related difluoroborane species in situ.[9][10] This slow, controlled release of the active boron species is a key advantage, minimizing side reactions like protodeboronation.

Caption: Generalized Suzuki-Miyaura cycle featuring the trifluoroborate.

Field-Proven Experimental Protocol

This protocol describes a model coupling between this compound and an aryl chloride.

Materials:

-

This compound (1.2 equiv)

-

Aryl or Heteroaryl Chloride (1.0 equiv)

-

PdCl2(AtaPhos)2 (3 mol %)

-

Cesium Carbonate (Cs2CO3) (3.0 equiv)

-

Toluene/Water (5:1 v/v)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, this compound, palladium catalyst, and cesium carbonate. The choice of a bulky, electron-rich phosphine ligand like AtaPhos is crucial for promoting the oxidative addition of the often less reactive aryl chloride.[9]

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The biphasic system is essential; the base is primarily in the aqueous phase, while the catalyst and organic substrates are in the organic phase.

-

Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. The high temperature is necessary to drive the catalytic cycle, particularly for challenging substrates.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired arylmethyl ether.

This protocol is robust and tolerates a wide variety of functional groups on the aryl halide partner.[11]

Strategic Value in Drug Development

The ((benzyloxy)methyl) moiety is a valuable pharmacophore and synthetic handle in medicinal chemistry.

-

Masked Hydroxymethyl Group: The benzyloxy group serves as a stable protecting group for a primary alcohol. It can be readily cleaved under mild hydrogenolysis conditions to reveal the hydroxymethyl group, a common site for improving solubility and providing a hydrogen bond donor for target engagement.[12]

-

Modulation of Physicochemical Properties: The introduction of the benzyloxymethyl group can increase lipophilicity, which may enhance membrane permeability and absorption.[13] This allows medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[14]

-

Bioisosteric Replacement: The ether linkage can act as a bioisostere for other functional groups, like amides or esters, potentially improving metabolic stability against proteases or esterases while maintaining key binding interactions.[15]

Conclusion

This compound is more than just a stable boron reagent; it is a strategic tool for synthetic and medicinal chemists. Its superior handling properties, high reactivity in cross-coupling reactions, and the inherent value of the benzyloxymethyl group make it an indispensable reagent for the construction of complex molecules. By understanding its structure and reactivity, researchers can unlock new synthetic pathways and accelerate the development of next-generation therapeutics.

References

-

Molander, G. A., & Canturk, B. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. Retrieved from [Link]

-

Vedejs, E., & Chapman, R. W. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. Retrieved from [Link]

-

Molander, G. A., & Canturk, B. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Retrieved from [Link]

-

Molander, G. A., & Ellis, N. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC - NIH. Retrieved from [Link]

-

Oleskey, A., & Molander, G. A. (2013). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. Retrieved from [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. Retrieved from [Link]

-

Molander, G. A., & Traister, K. M. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]

-

Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

-

Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

-

Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]

-

WDS. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Potassium benzyloxymethyltrifluoroborate 90 1027642-25-6 [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 12. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

An In-Depth Technical Guide to the Stability and Handling of Potassium ((Benzyloxy)methyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Structural Attributes

Potassium ((benzyloxy)methyl)trifluoroborate is a crystalline solid that is generally stable to air and moisture, a significant advantage that simplifies its handling and storage compared to many other organometallic reagents.[1] This stability allows for its long-term storage at ambient or refrigerated temperatures without significant degradation.[2]

| Property | Value | Source |

| CAS Number | 1027642-25-6 | [2][3] |

| Molecular Formula | C₈H₉BF₃KO | [3] |

| Molecular Weight | 228.06 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 203-211 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Stability Profile: A Deeper Dive

The utility of this compound in organic synthesis is intrinsically linked to its stability under various conditions. Understanding these parameters is crucial for successful experimental design and execution.

Hydrolytic Stability

The primary decomposition pathway for organotrifluoroborates is hydrolysis to the corresponding boronic acid. This process is, in fact, a prerequisite for their participation in palladium-catalyzed cross-coupling reactions, where the boronic acid is the active species for transmetalation. The rate of hydrolysis is highly dependent on the pH of the medium.

Under neutral or acidic conditions, many organotrifluoroborates, including those with benzyl moieties, exhibit considerable stability. However, under the basic conditions typically employed in Suzuki-Miyaura reactions, hydrolysis is facilitated. Notably, the hydrolysis of benzyltrifluoroborates has been found to be most efficient under acidic catalysis, which paradoxically contributes to their stability and slow, controlled release of the active boronic acid under the basic conditions of the cross-coupling reaction. This "slow release" minimizes side reactions such as protodeboronation and oxidative homocoupling of the boronic acid.

Thermal Stability

Potassium organotrifluoroborates are known for their high thermal stability. For instance, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300°C. While a specific decomposition temperature for this compound is not widely reported, its high melting point of 203-211 °C suggests significant thermal stability.[2]

Stability in Organic Solvents

While generally stable, prolonged exposure to humid environments should be avoided to prevent slow hydrolysis. For in-solution applications, the choice of solvent is critical. The solubility of potassium fluoride, a related salt, has been studied in various organic solvents, and similar considerations for polarity and proticity would apply to this compound.[4][5] For reaction purposes, mixtures of organic solvents like THF or toluene with water are commonly used to facilitate the hydrolysis necessary for cross-coupling reactions.[6]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to maintain the integrity of this compound and to ensure laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, standard laboratory PPE should be worn, including:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

A lab coat

Work should be conducted in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust particles.

Storage Recommendations

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place. Many suppliers recommend refrigeration at 2-8°C.[2] While the compound is relatively stable in air, minimizing exposure to atmospheric moisture is good practice.

Incompatibility

Avoid contact with strong oxidizing agents.

Experimental Protocols: Synthesis and Application

The following protocols are provided as a guide for the synthesis and application of this compound. These are based on established procedures for similar compounds and should be adapted and optimized for specific research needs.

Synthesis of this compound

A general and efficient method for the synthesis of potassium alkoxymethyltrifluoroborates involves the nucleophilic substitution of a halomethyltrifluoroborate with an alkoxide. The following is an adapted procedure for the synthesis of this compound.[7]

Diagram of Synthetic Workflow

Caption: Synthetic route to this compound.

Step-by-Step Methodology:

-

Preparation of Sodium Benzyl Oxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). To this, add benzyl alcohol (1.0 eq.). Cool the solution to 0°C in an ice bath and slowly add sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Nucleophilic Substitution: In a separate flask, dissolve potassium bromomethyltrifluoroborate (1.2 eq.) in anhydrous THF. Slowly add the freshly prepared sodium benzyl oxide solution to the potassium bromomethyltrifluoroborate solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots by ¹⁹F NMR spectroscopy.

-

Workup and Isolation: Upon completion, quench the reaction by the slow addition of water. Remove the THF under reduced pressure. The resulting aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate) to remove any unreacted benzyl alcohol. The aqueous layer containing the product is then concentrated. The crude product can be purified by recrystallization.

Suzuki-Miyaura Cross-Coupling with Aryl Chlorides

This compound is an effective nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The following is a general protocol for its coupling with aryl chlorides.[8]

Diagram of Cross-Coupling Workflow

Caption: Suzuki-Miyaura cross-coupling using this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add the aryl chloride (1.0 eq.), this compound (1.1-1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., RuPhos, 4-10 mol%). Add a base, such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 10:1 dioxane/water).

-

Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C) for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate), and separate the layers. Extract the aqueous layer with the organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography.

Conclusion

This compound is a robust and versatile reagent for organic synthesis. Its stability to air and moisture simplifies handling and storage, while its reactivity in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the formation of carbon-carbon bonds. By understanding its stability profile and adhering to proper handling procedures, researchers can effectively and safely incorporate this valuable building block into their synthetic strategies, accelerating the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Potassium benzyloxymethyltrifluoroborate 90 1027642-25-6 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. GT Digital Repository [repository.gatech.edu]

- 5. researchgate.net [researchgate.net]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 8. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium ((Benzyloxy)methyl)trifluoroborate: A Superior Reagent for Modern Organic Synthesis

Introduction: Beyond Boronic Acids - The Rise of Organotrifluoroborates

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation in organic synthesis, particularly within the pharmaceutical industry.[1] The traditional reliance on boronic acids, however, is not without its challenges. Many boronic acids suffer from instability, leading to issues with purification, stoichiometry, and shelf-life due to competitive protodeboronation. This has driven the development of more robust alternatives. Among these, potassium organotrifluoroborates have emerged as a superior class of reagents. Their tetracoordinate boron center renders them as bench-stable, crystalline solids that are remarkably resistant to air and moisture, offering significant advantages in handling, storage, and reaction reproducibility.

This guide focuses on a particularly valuable member of this class: Potassium ((benzyloxy)methyl)trifluoroborate (CAS Number 1027642-25-6). This reagent serves as a stable and effective precursor to the hydroxymethyl anion synthon, a critical building block in the synthesis of numerous biologically active molecules.[2][3] We will delve into its synthesis, physicochemical properties, and its application in the Suzuki-Miyaura cross-coupling, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a white to off-white solid with a melting point typically in the range of 203-211 °C.

| Property | Value | Reference(s) |

| CAS Number | 1027642-25-6 | [4] |

| Molecular Formula | C₈H₉BF₃KO | [4] |

| Molecular Weight | 228.06 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 203-211 °C | |

| Storage | 2-8°C |

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons, the methylene protons adjacent to the boron atom, and the aromatic protons of the phenyl group.

-

¹³C NMR: The carbon spectrum will display resonances for the benzylic carbon, the methylene carbon bonded to boron (often observed as a broad signal due to quadrupolar relaxation of the boron nucleus), and the aromatic carbons.[5]

-

¹⁹F NMR: The fluorine NMR should exhibit a signal characteristic of the BF₃ group, typically observed as a broad singlet.[5]

-

¹¹B NMR: The boron NMR spectrum will show a signal confirming the tetracoordinate nature of the boron atom. A modified pulse sequence may allow for the observation of ¹¹B-¹⁹F coupling.[5]

-

IR Spectroscopy: The infrared spectrum will feature characteristic C-H, C-O, C-B, and B-F stretching and bending vibrations.

Synthesis of this compound: A Validated Protocol

The most practical and scalable synthesis of this compound proceeds via the nucleophilic substitution of potassium bromomethyltrifluoroborate with benzyl alcohol. This method, developed by the Molander group, provides the target compound in excellent yield.[6]

Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure for synthesizing alkoxymethyltrifluoroborates by Molander and Canturk.[6]

-

Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 0.2 M). Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 3.0 equiv, 60% dispersion in mineral oil) portion-wise with careful venting. To this suspension, add benzyl alcohol (3.0 equiv) dropwise. Allow the reaction mixture to warm to room temperature and stir until the cessation of hydrogen evolution.

-

Sₙ2 Displacement: Add potassium bromomethyltrifluoroborate (1.0 equiv) to the freshly prepared sodium benzyloxide solution. Stir the resulting suspension at room temperature overnight.

-

Work-up and Purification: Quench the reaction carefully with water. Concentrate the mixture under reduced pressure to remove the THF. The resulting solid residue contains the desired product along with inorganic byproducts.

-

Soxhlet Extraction: Transfer the crude solid to a cellulose thimble and perform a continuous Soxhlet extraction with acetone. This is a critical step, as the desired product has low solubility in organic solvents, and this technique efficiently separates it from inorganic salts.[6]

-

Isolation: Concentrate the acetone extract under reduced pressure to yield this compound as a white, crystalline solid. The product can be dried under vacuum.

Self-Validation Insight: The use of continuous Soxhlet extraction is a key innovation in this protocol. It overcomes the challenge of purifying a product with limited organic solubility, leading to excellent isolated yields and high purity, which is essential for subsequent cross-coupling reactions.[6]

Application in Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Drug Discovery

This compound is a premier reagent for introducing the benzyloxymethyl moiety, a protected form of the hydroxymethyl group, onto aryl and heteroaryl scaffolds.[3] This transformation is particularly valuable in medicinal chemistry, where the introduction of a hydroxymethyl group can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic properties, such as solubility and target binding.[2][3]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. While the fundamental steps are conserved, the use of a trifluoroborate salt introduces a key activation step.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

-

Activation/Hydrolysis: In the presence of a base and water, the potassium organotrifluoroborate is believed to slowly hydrolyze in situ to the corresponding boronic acid.[7] This controlled release minimizes the decomposition associated with using the boronic acid directly.

-

Transmetalation: The organic group (in this case, the (benzyloxy)methyl group) is transferred from the boron atom to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Optimized Protocol for Cross-Coupling with Aryl Chlorides

Aryl chlorides are often preferred coupling partners in industrial settings due to their lower cost and wider availability compared to bromides and iodides. The following protocol is optimized for the coupling of this compound with a range of aryl and heteroaryl chlorides.[6]

| Component | Role | Typical Reagents/Conditions | Reference(s) |

| Electrophile | Aryl/Heteroaryl Source | Aryl Chlorides (1.0 equiv) | [6] |

| Nucleophile | (Benzyloxy)methyl Source | K[(BnOCH₂)BF₃] (1.1 equiv) | [6] |

| Catalyst | Palladium Source | Pd(OAc)₂ (2-5 mol%) | [6][7] |

| Ligand | Stabilizes & Activates Catalyst | RuPhos (4-10 mol%) | [6][7] |

| Base | Activates Boron Species | K₂CO₃ or Cs₂CO₃ (3.0 equiv) | [6][7] |

| Solvent | Reaction Medium | Toluene/H₂O or CPME/H₂O (e.g., 10:1) | [6][7] |

| Temperature | Reaction Energy | 80-110 °C | [6][7] |

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the aryl chloride (1.0 equiv), this compound (1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed mixture of toluene and water (10:1 v/v, to make the final concentration ~0.2 M).

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (Pd(OAc)₂) and RuPhos ligand. Add this catalyst system to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Seal the vessel and heat the mixture in a preheated oil bath or microwave reactor at the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Trustworthiness Insight: This protocol is a self-validating system. The use of a stable trifluoroborate salt ensures accurate stoichiometry. The robust catalyst system (Pd(OAc)₂/RuPhos) is known for its high activity with challenging substrates like aryl chlorides, and the biphasic solvent system facilitates the reaction by aiding in the dissolution of the base and the hydrolysis of the trifluoroborate.[6][7]

Comparative Advantage and Applications

The choice to use this compound over its boronic acid counterpart is a strategic one, rooted in expertise and a desire for process robustness.

| Feature | This compound | (Benzyloxy)methylboronic Acid |

| Stability | Crystalline, air- and moisture-stable solid | Prone to decomposition and protodeboronation |

| Handling | No special precautions required | Requires inert atmosphere and dry conditions |

| Stoichiometry | Can be used in near-stoichiometric amounts (e.g., 1.1 equiv) | Often requires a significant excess (1.5-2.0 equiv) |

| Purification | Simple recrystallization or extraction | Often difficult to purify; may contain anhydrides |

| Shelf-life | Can be stored for extended periods | Limited shelf-life |

Applications in Drug Discovery

The benzyloxymethyl group installed via this methodology is a protected precursor to the hydroxymethyl group. The benzyl protecting group can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the primary alcohol. This two-step sequence allows for the late-stage introduction of a key pharmacophore into complex molecules, providing a powerful tool for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.[3] While specific examples of approved drugs synthesized using this exact reagent are not prevalent in the searched literature, the strategy of using alkoxymethyltrifluoroborates for Csp³-Csp³ and Csp²-Csp³ couplings is a documented and powerful approach in the synthesis of complex organic molecules.[5][8]

Conclusion

This compound represents a significant advancement in the field of cross-coupling chemistry. Its superior stability, ease of handling, and high reactivity make it an invaluable tool for researchers in both academic and industrial settings. By providing a reliable and efficient method for the introduction of the protected hydroxymethyl moiety, this reagent facilitates the synthesis of complex molecules and accelerates the drug discovery process. The protocols and insights provided in this guide are designed to empower scientists to leverage the full potential of this exceptional reagent, leading to more efficient, reproducible, and innovative synthetic strategies.

References

-

Bax, B., Chan, P. F., Eggleston, D. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

-

Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic letters, 10(11), 2135–2138. [Link]

-

Colombel, V., Rombouts, F. J. R., Oehlrich, D., & Molander, G. A. (2012). Suzuki coupling of potassium cyclopropyl- and alkoxymethyltrifluoroborates with benzyl chlorides. The Journal of organic chemistry, 77(7), 3626–3631. [Link]

-

Colombel, V., Rombouts, F., Oehlrich, D., & Molander, G. A. (2012). Suzuki coupling of potassium cyclopropyl- and alkoxymethyltrifluoroborates with benzyl chlorides. PubMed, 77(7), 3626-31. [Link]

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic resonance in chemistry : MRC, 47(10), 873–878. [Link]

-

Request PDF. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. [Link]

-

Aaron Chemistry. 1027642-25-6 | MFCD11052815 | this compound. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Organic letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429. [Link]

-

da Silva, A. C. M., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 746092. [Link]

-

da Silva, A. C. M., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PubMed Central, 9, 746092. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. [Link]

-

Alam, M. J., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(10), 1238. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of organic chemistry, 77(20), 9014–9026. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 3. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [(4-甲氧基苄氧基)甲基]三氟硼酸钾 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 8. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Organotrifluoroborates: From Laboratory Curiosity to Indispensable Reagents in Modern Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: A New Era of Stability and Versatility in Organoboron Chemistry

In the ever-evolving landscape of synthetic organic chemistry, the demand for robust, versatile, and environmentally benign reagents is paramount. For decades, organoboron compounds, particularly boronic acids and their esters, have been mainstays in the chemist's toolbox, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability towards air and moisture, propensity for protodeboronation, and complex equilibria in solution have often presented significant challenges. The emergence of potassium organotrifluoroborates has marked a paradigm shift, offering a class of crystalline, air- and moisture-stable solids that have overcome many of the limitations of their predecessors.[1][2][3][4] This guide provides an in-depth exploration of the discovery, history, and transformative impact of organotrifluoroborates, offering practical insights for their application in research and drug development.

From Obscurity to Prominence: A Historical Perspective

For much of the 20th century, organotrifluoroborate salts were relegated to the realm of laboratory curiosities. The first documented preparation of an organotrifluoroborate complex was in 1940 by Fowler and Krauss. However, it was the seminal work of Professor E. Vedejs in 1995 that truly unlocked their synthetic potential.[5] Vedejs and his team developed a highly efficient and practical method for the synthesis of potassium organotrifluoroborates from boronic acids using potassium hydrogen difluoride (KHF₂).[5] This breakthrough paved the way for widespread investigation into their properties and applications.

The subsequent contributions of research groups led by Professor Gary Molander and Professor Jean-Pierre Genet were instrumental in establishing organotrifluoroborates as indispensable reagents in modern organic synthesis. Their pioneering work demonstrated the exceptional utility of these compounds in a wide array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.[6] The exponential growth in publications and patents related to organotrifluoroborates over the past two decades is a testament to their profound impact on the field.

The Vedejs Synthesis: A Gateway to Stability

The groundbreaking method developed by Vedejs and coworkers provided a simple and efficient route to potassium organotrifluoroborates from readily available boronic acids.[5] This procedure remains a cornerstone of organotrifluoroborate synthesis.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

Materials:

-

Phenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol

-

Water

Procedure:

-

In a suitable flask, dissolve phenylboronic acid in methanol.

-

Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) to the methanolic solution of phenylboronic acid with vigorous stirring.

-

A white precipitate of potassium phenyltrifluoroborate will form almost immediately.

-

Continue stirring for a short period to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold methanol to remove any unreacted starting materials and impurities.

-

Dry the resulting crystalline solid under vacuum to obtain pure potassium phenyltrifluoroborate.

Unraveling the Mechanism: The "Slow Release" Advantage in Suzuki-Miyaura Coupling

A key to the success of organotrifluoroborates in Suzuki-Miyaura cross-coupling lies in their in-situ hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[1][2][7][8] This "slow release" mechanism maintains a low concentration of the often-unstable boronic acid in the reaction mixture, thereby minimizing side reactions such as protodeboronation and homocoupling.[1][2][7][8]

The rate of hydrolysis is influenced by several factors, including the electronic nature of the organic substituent and the reaction conditions.[2][7][8][9] This controlled release of the active coupling partner contributes to higher yields and cleaner reaction profiles compared to using boronic acids directly.

Caption: Suzuki-Miyaura cycle with in-situ hydrolysis of organotrifluoroborates.

A Comparative Analysis: Organotrifluoroborates vs. Traditional Organoboron Reagents

The superior stability and handling characteristics of organotrifluoroborates offer significant advantages over boronic acids and boronate esters.

| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |

| Physical State | Crystalline solids | Often solids, can be amorphous | Liquids or low-melting solids |

| Air Stability | Excellent, can be stored indefinitely | Variable, often require storage under inert atmosphere | Generally more stable than boronic acids, but can be sensitive |

| Moisture Stability | Excellent | Prone to dehydration to form boroxines | Susceptible to hydrolysis |

| Handling | Easy to handle, weigh, and store | Can be challenging due to hygroscopicity and instability | Generally easier to handle than boronic acids |

| Stoichiometry | Monomeric, allowing for precise stoichiometry | Exist in equilibrium with trimeric boroxines, complicating stoichiometry | Monomeric |

| Purification | Readily purified by recrystallization | Can be difficult to purify | Purified by distillation or chromatography |

Synthetic Protocols: Expanding the Scope of Application

The versatility of organotrifluoroborates extends beyond simple aryl derivatives. A wide range of functionalized organotrifluoroborates, including vinyl, alkyl, and heteroaryl variants, can be readily prepared and utilized in cross-coupling reactions.

Experimental Protocol: One-Pot Synthesis of Potassium Vinyltrifluoroborate

Materials:

-

Vinylmagnesium bromide solution in THF

-

Trimethyl borate

-

Potassium hydrogen difluoride (KHF₂)

-

Tetrahydrofuran (THF), anhydrous

-

Water

Procedure:

-

To a cooled (-78 °C) solution of trimethyl borate in anhydrous THF, add vinylmagnesium bromide solution dropwise under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Cool the mixture in an ice bath and add a saturated aqueous solution of KHF₂.

-

Stir the resulting mixture vigorously for 1-2 hours.

-

Remove the organic solvent under reduced pressure.

-

Collect the precipitated potassium vinyltrifluoroborate by filtration, wash with cold water and then a small amount of cold acetone, and dry under vacuum.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborate with an Aryl Bromide

Materials:

-

Potassium aryltrifluoroborate

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

In a reaction vessel, combine the potassium aryltrifluoroborate (1.1 equivalents), aryl bromide (1.0 equivalent), cesium carbonate (2.0 equivalents), palladium(II) acetate (2 mol %), and triphenylphosphine (4 mol %).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed mixture of THF and water (e.g., 4:1 v/v).

-

Heat the reaction mixture with stirring at a specified temperature (e.g., 80 °C) until the reaction is complete (monitored by TLC or GC/MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Caption: General workflow for the synthesis and application of organotrifluoroborates.

Applications in Drug Discovery and Development

The enhanced stability and functional group tolerance of organotrifluoroborates make them particularly attractive for applications in medicinal chemistry and drug development. Their use allows for the late-stage functionalization of complex molecules, a critical strategy in the synthesis of compound libraries for biological screening. The ability to perform cross-coupling reactions in the presence of sensitive functional groups, often found in pharmacologically active compounds, is a significant advantage. While specific drug examples where the final API synthesis explicitly uses organotrifluoroborates can be proprietary, their utility in the synthesis of complex intermediates and building blocks for drug candidates is widely recognized in the pharmaceutical industry.

Conclusion and Future Outlook

Potassium organotrifluoroborates have transitioned from being a niche class of compounds to indispensable tools in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity have addressed many of the shortcomings of traditional organoboron reagents. The pioneering work of Vedejs, Molander, and Genet has laid a strong foundation for the continued development and application of these powerful reagents. As the quest for more efficient and sustainable synthetic methodologies continues, organotrifluoroborates are poised to play an even more prominent role in academia and industry, particularly in the synthesis of complex molecules with applications in medicine and materials science.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Chem-Station. (2015, November 2). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

-

Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Liu, S. M., Wu, D., & Bode, J. W. (2018). One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters, 20(8), 2378–2381. [Link]

-

David Arnold @ Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 63(18), 3623–3658. [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Wikipedia. (2023, September 21). Organotrifluoroborate. Wikipedia. [Link]

Sources

- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Darses, S. and Genet, J.P. (2022) Potassium Organotrifluoroborates New Perspectives in Organic Synthesis. Chemical Reviews Journal, 108, 288-325. - References - Scientific Research Publishing [scirp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 9. pure.ed.ac.uk [pure.ed.ac.uk]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Potassium ((benzyloxy)methyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic characterization of potassium ((benzyloxy)methyl)trifluoroborate, a versatile reagent in modern organic synthesis and drug discovery. The following sections detail the principles, experimental protocols, and data interpretation for the key spectroscopic techniques used to analyze this compound. This document is designed to equip researchers with the necessary knowledge to confidently utilize and characterize this important building block.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound belongs to the class of organotrifluoroborates, which have gained significant traction as robust and versatile coupling partners in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reagents offer several advantages over their boronic acid counterparts, including enhanced stability towards air and moisture, making them easier to handle and store. The ((benzyloxy)methyl) moiety is a valuable synthon, allowing for the introduction of a protected hydroxymethyl group, a common structural motif in pharmaceuticals.

The stability and reactivity of potassium organotrifluoroborates make them highly attractive in the complex synthetic sequences required for drug development. A thorough understanding of their spectroscopic properties is paramount for ensuring reagent quality, monitoring reaction progress, and confirming the structure of reaction intermediates and final products.

Molecular Structure and Key Spectroscopic Handles

A foundational understanding of the molecular structure of this compound is essential for interpreting its spectroscopic data. The key structural features to consider are the benzylic ether group, the methylene group attached to the boron atom, and the trifluoroborate moiety.